(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
Description
(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one: is an organic compound that belongs to the class of furanones. This compound is characterized by its unique structure, which includes a furan ring substituted with a 4-methylphenyl group and a 2-nitrophenylmethylidene group. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-6-8-13(9-7-12)17-11-15(18(20)23-17)10-14-4-2-3-5-16(14)19(21)22/h2-11H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGLYQDDVDDPMB-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one typically involves the condensation of 4-methylbenzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Reduction: Formation of amino derivatives
Oxidation: Formation of quinones
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the nitro group and the furan ring can impart antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers. Additionally, it is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(4-chlorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
- (3Z)-5-(4-methoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
- (3Z)-5-(4-bromophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
Uniqueness
(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The combination of the furan ring and the nitro group further enhances its chemical and biological properties, providing a wide range of applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
